Melting Point Gap vs. 4,4′-Diacetylbiphenyl
4-Acetylphenyl ether (4,4′-diacetyldiphenyl ether) exhibits a melting point of 98–105 °C , whereas its closest carbon-bridged analog, 4,4′-diacetylbiphenyl (CAS 787-69-9), melts at 193–195 °C . The 4,4′-diacetylbiphenyl compound also lacks the central oxygen, resulting in a molecular weight difference of 254.28 g·mol⁻¹ versus 238.28 g·mol⁻¹ and a more planar, rigid biphenyl core. Both compounds bear two para-acetyl groups, but the central ether oxygen of 4-acetylphenyl ether introduces backbone flexibility that manifests as this substantial melting point depression.
| Evidence Dimension | Melting point (physical processability indicator) |
|---|---|
| Target Compound Data | 98–105 °C (off-white powder, HPLC purity ≥ 99%) |
| Comparator Or Baseline | 4,4′-Diacetylbiphenyl (CAS 787-69-9): 193–195 °C (white solid) |
| Quantified Difference | Δ ≈ 88–90 °C lower melting point for the target |
| Conditions | Literature-reported melting points; target compound sourced from Chem-Impex batch data and ChemicalBook; comparator from multiple verified vendor specifications. |
Why This Matters
A ~90 °C lower melting point translates into substantially easier melt-processing, solution-handling, and monomer purification during polymer synthesis, reducing energy input and thermal degradation risk compared to 4,4′-diacetylbiphenyl.
